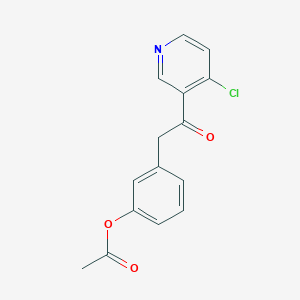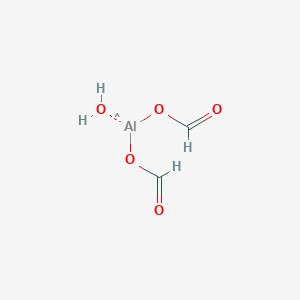
Hydroxyaluminium diformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxyaluminum diformate is a chemical compound with the molecular formula C₂H₃AlO₅.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxyaluminum diformate can be synthesized through the reaction of aluminum hydroxide with formic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Al(OH)3+2HCOOH→C2H3AlO5+2H2O
Industrial Production Methods
In industrial settings, the production of hydroxyaluminum diformate involves the use of high-purity aluminum hydroxide and formic acid. The reaction is carried out in large reactors with precise temperature and pH control to optimize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxyaluminum diformate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form aluminum oxide and other by-products.
Reduction: Reduction reactions can convert hydroxyaluminum diformate into different aluminum compounds.
Substitution: It can participate in substitution reactions where the formate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various organic reagents can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include aluminum oxide, aluminum hydroxide, and substituted aluminum compounds .
Wissenschaftliche Forschungsanwendungen
Hydroxyaluminum diformate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Research is ongoing to explore its potential use in medical treatments, including its role as an adjuvant in vaccines.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes
Wirkmechanismus
The mechanism of action of hydroxyaluminum diformate involves its interaction with molecular targets and pathways. In biological systems, it can interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is known to influence cellular processes through its aluminum component .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Aluminum hydroxide
- Aluminum oxide
- Aluminum phosphate
Uniqueness
Hydroxyaluminum diformate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Unlike other aluminum compounds, it has distinct properties that make it suitable for specialized uses in research and industry .
Conclusion
Hydroxyaluminum diformate is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and ability to undergo diverse chemical reactions make it a valuable subject of study in multiple fields.
Eigenschaften
CAS-Nummer |
51575-25-8 |
|---|---|
Molekularformel |
C2H4AlO5 |
Molekulargewicht |
135.03 g/mol |
InChI |
InChI=1S/2CH2O2.Al.H2O/c2*2-1-3;;/h2*1H,(H,2,3);;1H2/q;;+2;/p-2 |
InChI-Schlüssel |
NJSTXPGXDURZQP-UHFFFAOYSA-L |
Kanonische SMILES |
C(=O)O[Al]OC=O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


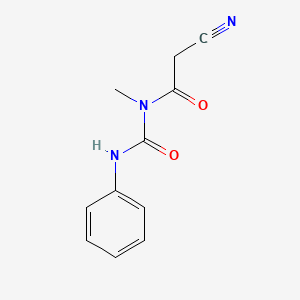
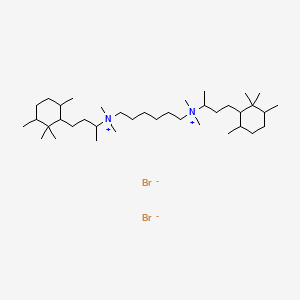
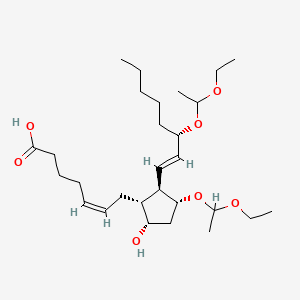
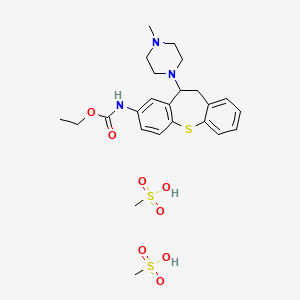
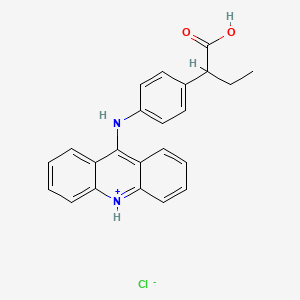
![Methylbis[(2-methylbut-3-YN-2-YL)oxy]phenylsilane](/img/structure/B13767318.png)
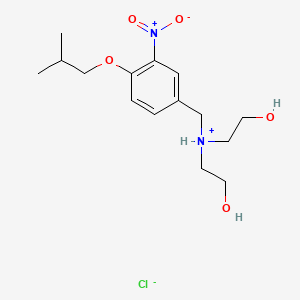
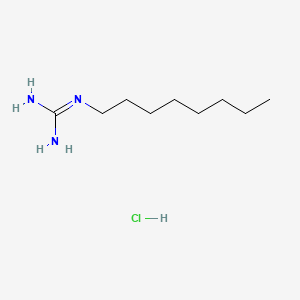
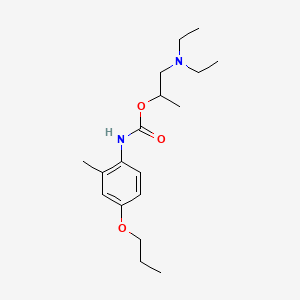
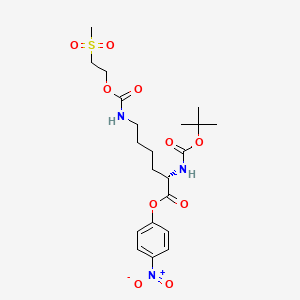
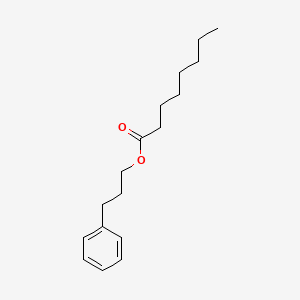
![alpha-[2-(Dimethylamino)-1-methylethyl]benzhydryl alcohol hydrochloride](/img/structure/B13767363.png)
![5,5-Dimethyl-[1,3]oxazinan-2-one](/img/structure/B13767380.png)
